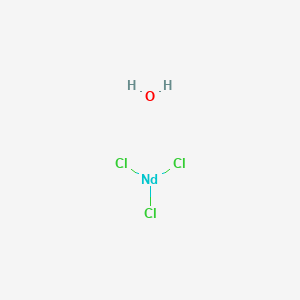

Neodymium chloride hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Neodymium(III) chloride hydrate is used for the production of neodymium metal . It also finds application in lasers and fiber amplifiers . It serves as dopants for silica-based as well as plastic fibers . It plays an important role as additives in organic light-emitting diodes, resulting in improved LED emission spectrum .

Synthesis Analysis

The synthesis of rare earth chlorides in the anhydrous form is crucial for the production of rare earth metals in the electrolysis process . The dehydration scheme of NdCl3·6H2O was investigated by thermal analysis techniques . Thermal decomposition of NdCl3·6H2O to NdCl3 is found to proceed through the formation of NdCl3·3H2O, NdCl3·2H2O, and NdCl3·H2O in the temperature range 330–450 K .Molecular Structure Analysis

The anhydrous NdCl3 features Nd in a nine-coordinate tricapped trigonal prismatic geometry and crystallizes with the UCl3 structure . This hexagonal structure is common for many halogenated lanthanides and actinides .Chemical Reactions Analysis

Neodymium(III) chloride hexahydrate may be used as a source of Nd3+ ions, to be used to dope AgBr crystals, known to exhibit lasing effects .Physical And Chemical Properties Analysis

Neodymium(III) chloride or neodymium trichloride is a mauve-colored solid that rapidly absorbs water on exposure to air to form a purple-colored hexa hydrate, NdCl3·6H2O . It has a density of 4.13 g/cm3 (2.3 for hydrate), a melting point of 759 °C, and a boiling point of 1,600 °C . It is soluble in water (1 kg/L at 25 °C) and ethanol (0.445 kg/L) .Scientific Research Applications

Production of Neodymium Metal

Neodymium chloride hydrate is an intermediate chemical for the production of neodymium metal . The anhydrous form of neodymium chloride is used as a precursor for producing Nd–Fe–B alloy .

Lasers and Fiber Amplifiers

Neodymium chloride hydrate is used in the production of lasers and optical fibers . It serves as dopants for silica-based as well as plastic fibers .

Organic Light Emitting Diodes (OLEDs)

Neodymium chloride hydrate plays an important role as an additive in organic light emitting diodes (OLEDs). The addition of this compound results in an improved LED emission spectrum .

Catalysis

Neodymium chloride hydrate is used in the catalysis of polymerization of various dienes . It also finds application in organic synthesis .

Corrosion Protection

Neodymium chloride hydrate is used in corrosion protection of aluminium and its alloys .

Fluorescent Labeling of Organic Molecules

Neodymium chloride hydrate is used for fluorescent labeling of organic molecules, including DNA .

Thermodynamic Stability Research

Neodymium chloride hydrate is used in research to determine the thermodynamic stability of neodymium chloride hydrates . This knowledge is of great interest as it may help in deciding the experimental condition for its production .

Photocatalyst Modification

Neodymium chloride hydrate is used to modify titanium dioxide for use as a photocatalyst . This modification enhances the photocatalytic properties of titanium dioxide .

Mechanism of Action

Target of Action

Neodymium chloride hydrate, also known as Neodymium(III) chloride, is a chemical compound with the formula NdCl3·6H2O . The primary target of this compound is to serve as a source of Nd3+ ions . These ions are used in various applications, including the doping of AgBr crystals, which are known to exhibit lasing effects .

Mode of Action

The mode of action of Neodymium chloride hydrate primarily involves the release of Nd3+ ions. These ions interact with their targets, such as AgBr crystals, and induce changes in their properties. For instance, when used to dope AgBr crystals, the Nd3+ ions can enhance the lasing effects of the crystals .

Biochemical Pathways

It’s known that the compound plays a crucial role in the production of neodymium metal and neodymium-based lasers and optical fibers . It’s also used as a catalyst in organic synthesis and in the decomposition of wastewater contamination .

Pharmacokinetics

It’s known that the compound is highly hygroscopic and rapidly absorbs water on exposure to air, forming a purple-colored hexahydrate . This property could potentially impact its bioavailability.

Result of Action

The result of the action of Neodymium chloride hydrate is largely dependent on its application. For instance, when used as a source of Nd3+ ions for doping AgBr crystals, the compound can enhance the crystals’ lasing effects . When used in the production of neodymium metal and neodymium-based lasers and optical fibers, the compound serves as an important intermediate chemical .

Action Environment

The action of Neodymium chloride hydrate is influenced by environmental factors. For instance, the compound’s hygroscopic nature means that it rapidly absorbs water when exposed to air . This can influence its stability and efficacy. Additionally, the compound’s dehydration is an important step for industrial applications, and this process typically involves heating the compound for several hours in a vacuum or under flowing inert gas .

Safety and Hazards

Neodymium(III) chloride hydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

Neodymium(III) chloride hydrate has several important applications as an intermediate chemical for the production of neodymium metal and neodymium-based lasers and optical fibers . Other applications include a catalyst in organic synthesis and in the decomposition of wastewater contamination, corrosion protection of aluminum and its alloys, and fluorescent labeling of organic molecules .

properties

IUPAC Name |

trichloroneodymium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Nd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFMCNIVFLSTQ-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Nd](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2NdO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neodymium chloride hydrate | |

CAS RN |

19423-78-0 |

Source

|

| Record name | Neodymium chloride (NdCl3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19423-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B3342304.png)

![Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro-](/img/structure/B3342312.png)

![3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid](/img/structure/B3342355.png)

![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)